GABAA Receptor α5 Subtype Binding Affinity and Selectivity Profile
N-benzyl-2-(4-bromophenyl)propan-2-amine exhibits high-affinity binding to the α5β2γ2 subtype of the human GABAA receptor (Ki = 1.90 nM), with 5.8-fold selectivity over the α2β2γ2 subtype (Ki = 11 nM) and 7.4-fold over α1β2γ2 (Ki = 14 nM) [1]. In contrast, the non-brominated analog N-benzyl-2-phenylpropan-2-amine displays >2600-fold weaker binding (Ki = 4960 nM) at the α1β2γ2 subtype under comparable assay conditions [2]. The primary amine analog 2-(4-bromophenyl)propan-2-amine, lacking the N-benzyl group, shows a Ki of >1000 nM at related GABAA subtypes [3]. This selectivity profile positions the compound as a valuable tool for dissecting α5-specific pharmacology, where off-target engagement of α1-containing receptors is associated with sedative and ataxic effects.
| Evidence Dimension | Binding Affinity (Ki) for Human GABAA Receptor Subtypes |
|---|---|
| Target Compound Data | α5β2γ2: 1.90 nM; α2β2γ2: 11 nM; α1β2γ2: 14 nM; α3β2γ2: 19 nM |
| Comparator Or Baseline | N-benzyl-2-phenylpropan-2-amine: α1β2γ2 Ki = 4960 nM; 2-(4-bromophenyl)propan-2-amine: α1β2γ2 Ki > 1000 nM |
| Quantified Difference | ≥2600-fold higher affinity for target compound vs. non-brominated analog; 5.8- to 10-fold subtype selectivity for α5 |
| Conditions | Competitive radioligand displacement of [3H]flunitrazepam at human recombinant receptors expressed in HEK293 cell membranes (BindingDB/ChEMBL curated data) |
Why This Matters
This quantifiable difference in binding affinity and selectivity enables researchers to study α5-GABAA receptor function with minimal confounding effects from α1-mediated sedation, directly impacting experimental design and data interpretation in CNS studies.
- [1] BindingDB. BDBM50599950 (CHEMBL5179487). Affinity Data for N-benzyl-2-(4-bromophenyl)propan-2-amine at GABAA Receptor Subtypes. Access Date: 2026-04-21. View Source
- [2] BindingDB. BDBM50588337 (CHEMBL5177970). Affinity Data for N-benzyl-2-phenylpropan-2-amine at GABAA α1β2γ2 Receptor. Access Date: 2026-04-21. View Source
- [3] ChEMBL Database. CHEMBL5179487. Target Report Card for Gamma-aminobutyric acid receptor subunit alpha-5. View Source
